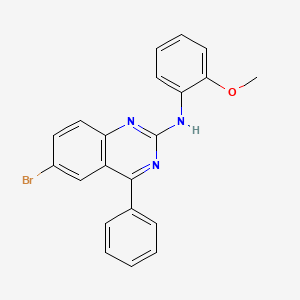

6-bromo-N-(2-methoxyphenyl)-4-phenylquinazolin-2-amine

Description

6-Bromo-N-(2-methoxyphenyl)-4-phenylquinazolin-2-amine is a brominated quinazoline derivative featuring a 2-methoxyphenylamine substituent at position 2 and a phenyl group at position 4 of the quinazoline core. Quinazolines are heterocyclic aromatic compounds with two nitrogen atoms in their fused benzene rings, making them versatile scaffolds in medicinal chemistry, particularly as kinase inhibitors .

Properties

IUPAC Name |

6-bromo-N-(2-methoxyphenyl)-4-phenylquinazolin-2-amine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H16BrN3O/c1-26-19-10-6-5-9-18(19)24-21-23-17-12-11-15(22)13-16(17)20(25-21)14-7-3-2-4-8-14/h2-13H,1H3,(H,23,24,25) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OEAPGEVDEPWGEO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC=C1NC2=NC3=C(C=C(C=C3)Br)C(=N2)C4=CC=CC=C4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H16BrN3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

406.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-bromo-N-(2-methoxyphenyl)-4-phenylquinazolin-2-amine typically involves the following steps:

Starting Materials: The synthesis begins with the preparation of the quinazoline core, which can be derived from anthranilic acid derivatives.

Substitution Reactions: The methoxyphenyl and phenyl groups are introduced through nucleophilic substitution reactions using appropriate aryl halides and catalysts.

Final Assembly: The final compound is assembled through a series of condensation and cyclization reactions, often involving reagents like dicyclohexylcarbodiimide (DCC) and N-hydroxybenzotriazole (HOBt) to facilitate the formation of the amine linkage.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow chemistry and automated synthesis may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

6-bromo-N-(2-methoxyphenyl)-4-phenylquinazolin-2-amine can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to introduce additional functional groups.

Reduction: Reduction reactions using agents like lithium aluminum hydride (LiAlH4) can be employed to modify the quinazoline core.

Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Common Reagents and Conditions

Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents.

Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4).

Substitution: Nucleophiles like amines, thiols, and appropriate catalysts.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinazoline derivatives with additional oxygen-containing functional groups, while substitution reactions can introduce various nucleophiles in place of the bromine atom.

Scientific Research Applications

6-bromo-N-(2-methoxyphenyl)-4-phenylquinazolin-2-amine has several scientific research applications, including:

Chemistry: Used as a building block for the synthesis of more complex quinazoline derivatives.

Biology: Investigated for its potential biological activities, such as antimicrobial, anticancer, and anti-inflammatory properties.

Medicine: Explored as a potential drug candidate for various diseases due to its ability to interact with specific biological targets.

Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 6-bromo-N-(2-methoxyphenyl)-4-phenylquinazolin-2-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Core Structural Modifications

Quinazoline vs. Quinoline Derivatives:

- Quinazoline Core: The target compound’s quinazoline core (two nitrogens) differs from quinoline derivatives (one nitrogen), which impacts electronic properties and hydrogen-bonding capacity. For example, 6-bromo-N-(2-methyl-2H-benzo[d][1,2,3]triazol-5-yl)quinolin-4-amine (quinoline analog) exhibits a distinct binding profile due to its single nitrogen ring and triazole substituent .

Substituent Variations :

- Position 2 : The 2-methoxyphenyl group in the target compound contrasts with substituents like thiophen-2-ylmethyl () or benzyl (). These modifications influence steric bulk and lipophilicity (e.g., methoxy groups enhance solubility compared to halogens).

- Position 6 : Bromine is a common substituent in analogs (e.g., 6-bromo-N-(thiophen-2-ylmethyl)quinazolin-4-amine, ), but chlorine variants (e.g., 6-chloro-N-(2-chlorophenyl)-4-phenylquinazolin-2-amine, ) show reduced molecular weight (366.25 vs. 376.25 for bromine) and altered logP values (6.46 vs. ~6.5 estimated for the target) .

Physicochemical and Pharmacokinetic Properties

Molecular Weight and Lipophilicity

- The bromine atom increases molecular weight (estimated ~376.25) compared to chlorine analogs (e.g., 366.25 for 6-chloro-N-(2-chlorophenyl)-4-phenylquinazolin-2-amine) .

- High logP values (~6.5 estimated) suggest significant lipophilicity, similar to 6-chloro-N-(2-chlorophenyl)-4-phenylquinazolin-2-amine (logP 6.46) . This may enhance membrane permeability but reduce aqueous solubility.

Hydrogen-Bonding Capacity

- The 2-methoxyphenyl group provides one hydrogen-bond donor (NH) and two acceptors (quinazoline N, methoxy O), comparable to 6-bromo-N-(thiophen-2-ylmethyl)quinazolin-4-amine (two acceptors: quinazoline N, thiophene S) .

Biological Activity

6-bromo-N-(2-methoxyphenyl)-4-phenylquinazolin-2-amine is a synthetic compound belonging to the quinazoline family, notable for its diverse biological activities, particularly in cancer research. This article explores its mechanisms of action, biological effects, and potential therapeutic applications, supported by relevant data and case studies.

Chemical Structure and Properties

The molecular formula of this compound is C21H16BrN3O, with a molar mass of approximately 406.28 g/mol. The compound features a bromine atom at the 6-position, a methoxyphenyl group at the N-2 position, and a phenyl group at the N-4 position of the quinazoline ring system. This unique arrangement contributes significantly to its pharmacological properties and biological activity.

The biological activity of this compound primarily involves:

- Inhibition of EGFR-TK : The compound acts as an inhibitor of the epidermal growth factor receptor tyrosine kinase (EGFR-TK), which plays a crucial role in regulating cell proliferation and survival. By inhibiting this pathway, it can induce apoptosis in cancer cells and suppress tumor growth.

- Binding Interactions : It interacts specifically with the ATP-binding site of EGFR, leading to inhibition of its activity. This mechanism is critical for understanding its potential in cancer therapy.

- Modulation of Gene Expression : The compound may also affect gene expression related to disease processes, although detailed studies are still ongoing.

Anticancer Properties

Research has shown that this compound exhibits significant anticancer activity:

- Apoptosis Induction : In vitro studies have demonstrated that the compound induces apoptosis in various cancer cell lines, including breast cancer models. Its effectiveness is attributed to its ability to inhibit key signaling pathways involved in cell survival .

- Xenograft Models : In vivo studies using mouse xenograft models have indicated that this compound effectively reduces tumor size and improves survival rates, suggesting its potential as a therapeutic agent against cancer .

Antimicrobial Activity

In addition to its anticancer properties, this compound has shown promising antimicrobial activity:

- Broad Spectrum : Preliminary studies indicate that the compound may possess antibacterial and antifungal properties, making it a candidate for further investigation in treating infectious diseases.

Case Studies and Research Findings

Several studies have been conducted to evaluate the biological activity of this compound:

Q & A

Basic: What synthetic methodologies are recommended for preparing 6-bromo-N-(2-methoxyphenyl)-4-phenylquinazolin-2-amine, and how can reaction conditions be optimized?

The compound is typically synthesized via nucleophilic substitution or Suzuki coupling. For example, reacting 6-bromo-4-chloroquinazoline with 2-methoxyaniline in a polar aprotic solvent (e.g., DMF) with a base like Hunig’s base (N,N-diisopropylethylamine) at room temperature yields the target compound with high efficiency (99% yield in some cases) . Microwave-assisted synthesis (e.g., Biotage Initiator® at 150°C) can accelerate coupling reactions involving boronic acids . Optimization involves adjusting stoichiometry, solvent choice (DMF for solubility vs. EtOAc for workup), and temperature control to minimize side products.

Basic: Which analytical techniques are critical for characterizing this compound, and how should spectral data be interpreted?

Key techniques include:

- NMR : and NMR (e.g., DMSO-d) identify substituent patterns, such as methoxy protons at δ ~3.8–4.0 ppm and aromatic protons in the quinazoline core .

- LCMS/HRMS : Confirm molecular weight (e.g., [M+H] peaks) and purity (>95% via gradients with trifluoroacetic acid modifiers) .

- FT-IR : Detect functional groups (e.g., C=O at ~1705 cm, C-Br at ~528 cm) .

Advanced: How can structure-activity relationship (SAR) studies guide the design of derivatives with enhanced biological activity?

Systematic substitution at the quinazoline core (e.g., bromo, methoxy, phenyl groups) influences target binding. For instance, replacing 2-chloro with 2-methyl in analogues improves apoptosis induction (EC = 2 nM) by enhancing hydrophobic interactions with kinase domains . Computational docking (e.g., using AutoDock Vina) and in vitro assays (e.g., kinase inhibition profiling) validate SAR hypotheses .

Advanced: What crystallographic techniques resolve structural ambiguities in quinazoline derivatives?

Single-crystal X-ray diffraction (SC-XRD) at low temperatures (e.g., 100–180 K) provides precise bond lengths and angles. For example, mean C–C bond distances of 0.004–0.008 Å and R factors <0.216 confirm planar quinazoline systems and substituent orientations . Data-to-parameter ratios >13.0 ensure reliability .

Advanced: How does this compound induce apoptosis, and what experimental models validate its mechanism?

It inhibits kinases like CDC2-like kinases (CLKs), disrupting RNA splicing and triggering caspase-3 activation. Validate via:

- Cell-based assays : Measure apoptosis markers (e.g., Annexin V/PI staining) in MX-1 breast cancer models .

- Western blotting : Detect phospho-protein suppression (e.g., CLK substrates) .

Advanced: How should researchers address contradictions in reported synthetic yields or biological activity?

Discrepancies (e.g., 99% vs. 58% yields in similar reactions) may stem from boronic acid purity or catalyst loading. Mitigate by:

- Reproducing conditions : Control Pd(PPh) catalyst levels (0.03 mmol vs. 0.05 mmol) .

- Statistical analysis : Use Design of Experiments (DoE) to identify critical variables (e.g., temperature, solvent) .

Advanced: What computational strategies predict pharmacokinetic properties like BBB penetration?

- In silico models : Use SwissADME or QikProp to calculate logP (optimal ~3.5) and polar surface area (<90 Ų), which correlate with blood-brain barrier (BBB) penetration .

- Molecular dynamics (MD) : Simulate membrane permeability using CHARMM-GUI .

Basic: What purification methods ensure high compound purity for biological testing?

- Column chromatography : Use silica gel with EtOAc/hexane gradients (5–75%) to separate regioisomers .

- Recrystallization : Ethanol or acetonitrile yields crystals with >95% purity (confirmed by TLC, R ~0.5 in cyclohexane/EtOAc) .

Advanced: How can solubility challenges be addressed during formulation for in vivo studies?

- Co-solvents : Use cyclodextrins (e.g., HP-β-CD) or PEG-400 to enhance aqueous solubility .

- Salt formation : React with HCl or trifluoroacetic acid to improve bioavailability .

Advanced: What strategies improve kinase selectivity to reduce off-target effects?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.